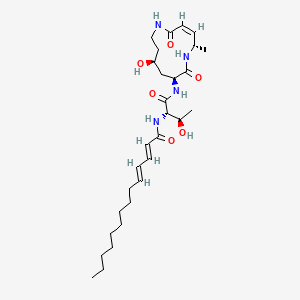

Glidobactin C

Description

Properties

CAS No. |

108351-52-6 |

|---|---|

Molecular Formula |

C29H48N4O6 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]tetradeca-2,4-dienamide |

InChI |

InChI=1S/C29H48N4O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(37)33-27(22(3)34)29(39)32-24-20-23(35)18-19-30-25(36)17-16-21(2)31-28(24)38/h12-17,21-24,27,34-35H,4-11,18-20H2,1-3H3,(H,30,36)(H,31,38)(H,32,39)(H,33,37)/b13-12+,15-14+,17-16-/t21-,22+,23-,24-,27-/m0/s1 |

InChI Key |

UHXDSKADPILIPT-OHIHYABUSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O |

Canonical SMILES |

CCCCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |

Synonyms |

glidobactin C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Glidobactin C from Polyangium brachysporum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin C, a potent member of the glidobactin family of lipopeptide antibiotics, has garnered significant interest within the scientific community for its notable antifungal and antitumor properties. First isolated from the gliding bacterium Polyangium brachysporum (now reclassified as Schlegelella brevitalea), this natural product exhibits a unique chemical architecture and a compelling mechanism of action as a proteasome inhibitor. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of the biosynthetic and experimental workflows.

Discovery and Production

This compound was first reported as a novel antitumor antibiotic isolated from the cultured broth of Polyangium brachysporum sp. nov. No. K481-B101.[1] The glidobactins, including A, B, and C, are characterized by a common cyclic tripeptide nucleus with distinct α,β,γ,δ-unsaturated fatty acid side chains.[1][2]

Fermentation Protocol for Polyangium brachysporum

The production of this compound is achieved through submerged fermentation of Polyangium brachysporum. While initial production yielded a mixture of glidobactins, subsequent optimization has shown that the addition of oleic acid-rich oils can selectively enhance the production of this compound.

Seed Culture:

-

Medium: 2.0% glucose, 1.0% soluble starch, 0.5% Pharmamedia, 0.5% yeast extract, and 0.2% CaCO₃ (pH 7.2 before sterilization).

-

Inoculation: A loopful of a slant culture of P. brachysporum is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of the seed medium.

-

Incubation: The flask is incubated at 30°C for 3 days on a rotary shaker (200 rpm).

Production Culture:

-

Medium: 4.0% glucose, 2.0% soluble starch, 1.0% Pharmamedia, 1.0% yeast extract, 0.2% CaCO₃, and 0.05% Adekanol LG-109 (antifoaming agent), adjusted to pH 7.2.

-

Inoculation: The seed culture (5 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of the production medium.

-

Incubation: The production culture is incubated at 30°C for 5 days on a rotary shaker (200 rpm).

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

Extraction

-

The cultured broth (10 liters) is centrifuged at 3,000 rpm for 10 minutes to separate the mycelium and supernatant.

-

The supernatant is extracted twice with 5 liters of n-butanol.

-

The mycelial cake is extracted with 2 liters of 80% aqueous acetone.

-

The acetone extract is concentrated in vacuo to remove acetone and then extracted twice with 1 liter of n-butanol.

-

All n-butanol extracts are combined, washed with water, and concentrated to a brown oil (approximately 15 g).

Chromatographic Purification

-

Silica Gel Chromatography: The crude extract is applied to a silica gel column (Wako-gel C-200, 300 g) and eluted with a stepwise gradient of chloroform and methanol. The active fractions are collected.

-

Sephadex LH-20 Chromatography: The active fractions are further purified on a Sephadex LH-20 column eluted with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC on a C18 column with a mobile phase of acetonitrile-water.

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined through a combination of spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), and chemical degradation studies.[2]

Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless needles |

| Molecular Formula | C₂₉H₄₈N₄O₆ |

| Molecular Weight | 548.7 g/mol |

| UV λmax (MeOH) | 263 nm |

| Solubility | Soluble in methanol, ethanol, acetone; Insoluble in water, n-hexane |

| Optical Rotation [α]D²⁵ | -84° (c 0.5, MeOH) |

Spectroscopic Data for this compound

¹H and ¹³C NMR Data (in CD₃OD):

| Position | ¹³C (δ) | ¹H (δ, J in Hz) |

| Fatty Acid Moiety | ||

| 1' | 168.5 | - |

| 2' | 122.1 | 5.85 (d, 15.0) |

| 3' | 145.8 | 7.28 (dd, 15.0, 10.0) |

| 4' | 129.5 | 6.20 (dd, 15.0, 10.0) |

| 5' | 143.2 | 6.55 (m) |

| 6'-13' | 29.8-33.0 | 1.2-1.4 (m) |

| 14' | 14.5 | 0.90 (t, 7.0) |

| Threonine | ||

| 1 | 172.1 | - |

| 2 | 60.2 | 4.35 (d, 3.0) |

| 3 | 68.1 | 4.20 (dq, 6.5, 3.0) |

| 4 | 20.1 | 1.25 (d, 6.5) |

| 4-Amino-2-pentenoic acid | ||

| 5 | 167.8 | - |

| 6 | 125.1 | 5.95 (dd, 15.5, 1.5) |

| 7 | 145.2 | 6.90 (dd, 15.5, 5.0) |

| 8 | 52.5 | 4.60 (m) |

| 9 | 20.5 | 1.40 (d, 7.0) |

| 4-Hydroxylysine | ||

| 10 | 174.5 | - |

| 11 | 55.8 | 4.45 (t, 8.0) |

| 12 | 30.1 | 1.80 (m), 1.95 (m) |

| 13 | 68.8 | 3.70 (m) |

| 14 | 40.5 | 3.10 (m) |

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic machinery encoded by the glb gene cluster.

The biosynthesis initiates with the activation of L-threonine by the NRPS module GlbF. Concurrently, L-lysine is hydroxylated to erythro-4-hydroxy-L-lysine. The growing peptide chain is assembled on the NRPS/PKS backbone, incorporating 4-amino-2-pentenoic acid. The final cyclization and release of the peptide core is followed by the N-acylation with a C14 fatty acid derivative, which for this compound is (2E,4E)-tetradecadienoic acid, derived from oleic acid.

Experimental Workflows

The overall process from fermentation to pure this compound can be visualized as a sequential workflow.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound from Polyangium brachysporum. The detailed protocols for fermentation and purification, along with the tabulated quantitative data and visual workflows, offer a valuable resource for researchers in natural product chemistry, microbiology, and drug development. The potent biological activity of this compound as a proteasome inhibitor underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further research into the optimization of its production and the synthesis of analogues will be crucial in harnessing the full therapeutic potential of this fascinating natural product.

References

Glidobactin C: A Technical Guide to its Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin C is a potent natural product belonging to the syrbactin class of proteasome inhibitors.[1] Isolated from the gliding bacterium Polyangium brachysporum, it has garnered significant interest within the scientific community for its pronounced antitumor and cytotoxic properties.[2] This technical guide provides an in-depth overview of the biological activity and cytotoxicity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Biological Activity: Potent Proteasome Inhibition

The primary mechanism underlying the biological activity of this compound is the potent and irreversible inhibition of the 20S proteasome, a crucial cellular machinery responsible for protein degradation.[3][4] This inhibition leads to the disruption of cellular homeostasis and the induction of apoptosis in rapidly dividing cancer cells.

Quantitative Inhibitory Activity

This compound exhibits impressive inhibitory activity against both the constitutive proteasome and the immunoproteasome, with a unique co-inhibition profile targeting the β2 and β5 subunits.[1][4] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various proteasome subunits.

| Proteasome Type | Subunit Targeted | IC50 (nM) |

| Human Constitutive Proteasome | Chymotrypsin-like (β5) | 2.9 ± 2.2 |

| Trypsin-like (β2) | 2.4 ± 2.8 | |

| Human Immunoproteasome | Chymotrypsin-like (β5i) | 7.1 ± 5.3 |

| Trypsin-like (β2i) | 2.5 ± 2.0 |

Table 1: In vitro inhibitory activity of this compound against human constitutive and immunoproteasome subunits. Data sourced from[5].

Mechanism of Proteasome Inhibition

This compound covalently binds to the active site threonine (Thr1) residue of the proteasome's catalytic β-subunits.[3] This occurs through a Michael-type 1,4-addition reaction involving the α,β-unsaturated moiety of the this compound molecule.[3][4] This irreversible binding effectively blocks the proteolytic activity of the proteasome.

Cytotoxicity Profile

The potent inhibition of the proteasome by this compound translates to significant cytotoxic activity against a range of cancer cell lines.

In Vitro Cytotoxicity

Glidobactins have demonstrated cytotoxicity against various cancer cell types.[5]

| Cell Line | Cancer Type | Noted Cytotoxicity |

| B16 | Melanotic Melanoma | Cytotoxic |

| HCT-116 | Human Colon Cancer | Cytotoxic |

| P388 | Murine Leukemia | Potent in vivo antitumoral activity |

Table 2: Summary of cancer cell lines susceptible to the cytotoxic effects of glidobactins. Data sourced from[2][5].

Signaling Pathways to Apoptosis

The accumulation of ubiquitinated proteins due to proteasome inhibition triggers a cascade of cellular events culminating in apoptosis (programmed cell death). Key signaling pathways affected include the NF-κB pathway and the activation of caspases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity and cytotoxicity of this compound.

Proteasome Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound against purified 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

This compound (serial dilutions)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the purified 20S proteasome to each well.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC).

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the cytotoxicity of this compound against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo 3/7)

This protocol details the measurement of caspase-3 and -7 activity as an indicator of apoptosis induction by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay Reagent

-

96-well opaque-walled microplates

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate.

-

Treat the cells with this compound at various concentrations and for different time points. Include an untreated control.

-

Allow the plate to equilibrate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

-

Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Ubiquitinated Protein Accumulation Assay (Western Blot)

This protocol describes the detection of ubiquitinated protein accumulation in cells treated with this compound via Western blotting.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer containing protease and deubiquitinase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against ubiquitin.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high molecular weight smeared bands indicates the accumulation of polyubiquitinated proteins.

Conclusion

This compound is a highly potent proteasome inhibitor with significant cytotoxic activity against various cancer cell lines. Its well-defined mechanism of action, involving the irreversible inhibition of the 20S proteasome, leads to the accumulation of ubiquitinated proteins, induction of ER stress, and ultimately apoptosis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogs in the field of oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]

Glidobactin C: A Technical Guide to a Subunit-Specific Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glidobactin C, a natural product demonstrating potent and specific inhibition of the 20S proteasome. We will explore its mechanism of action, subunit specificity, cellular effects, and the key experimental protocols used for its characterization.

Introduction: The Proteasome as a Therapeutic Target

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein homeostasis. The 26S proteasome, a large multi-subunit complex, is the central protease of this system, degrading ubiquitinated proteins to regulate a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its catalytic core, the 20S proteasome, contains three distinct pairs of active sites located on its β-subunits: β1 (caspase-like or C-L), β2 (trypsin-like or T-L), and β5 (chymotrypsin-like or CT-L).[1][2]

Given their critical role, cancer cells are often more sensitive to proteasome inhibition than normal cells, making the proteasome a validated and valuable therapeutic target in oncology.[2] While several proteasome inhibitors are FDA-approved for treating multiple myeloma, the search continues for new inhibitors with improved specificity, potency, and reduced side effects.[1][2] this compound, a member of the syrbactin class of natural products, has emerged as a promising candidate due to its potent activity and unique co-inhibition profile against specific proteasome subunits.[1]

Mechanism of Action: Covalent and Irreversible Inhibition

This compound belongs to a family of glidobactin-like natural products (GLNPs) that function as irreversible proteasome inhibitors.[3][4] The core structure of these compounds features a 12-membered macrolactam ring containing a reactive α,β-unsaturated carbonyl group.[3][4] This electrophilic moiety is crucial for its inhibitory activity.

The mechanism of inhibition involves a covalent bond formation with the active site of the proteasome.[3][4] Specifically, the hydroxyl group (Oγ) of the N-terminal threonine residue (Thr1) within the β2 and β5 catalytic subunits performs a nucleophilic Michael-type 1,4-addition to the α,β-unsaturated carbonyl system of this compound.[3][5] This reaction forms a stable ether bond, leading to the irreversible inactivation of the catalytic site. Crystal structure analyses of related GLNPs complexed with the yeast 20S proteasome have confirmed this covalent binding mechanism.[3][4] Notably, the caspase-like β1 subunit is not affected by this compound.[3][4]

Figure 1: Mechanism of covalent inhibition by this compound.

Data Presentation: Subunit Specificity and Inhibitory Potency

A key feature of this compound is its unprecedented co-inhibition profile, potently targeting both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of both the constitutive proteasome (CP) and the immunoproteasome (IP) with single-digit nanomolar potency.[1] The immunoproteasome, induced during specific disease processes, has slightly different β-subunits (β1i, β2i, β5i), and selectivity for these subunits can be advantageous.[4] The inhibitory activity is commonly quantified by the half-maximal inhibitory concentration (IC50).

| Proteasome Type | Catalytic Subunit | Activity | This compound IC50 (nM) | Reference |

| Human Constitutive | β5 | Chymotrypsin-like (ChT-L) | 2.9 ± 2.2 | [5] |

| Human Constitutive | β2 | Trypsin-like (T-L) | 2.4 ± 2.8 | [5] |

| Human Constitutive | β1 | Caspase-like (C-L) | No inhibition | [3][4] |

| Human Immunoproteasome | β5i | Chymotrypsin-like (ChT-L) | 7.1 ± 5.3 | [5] |

| Human Immunoproteasome | β2i | Trypsin-like (T-L) | 2.5 ± 2.0 | [5] |

| Human Immunoproteasome | β1i | Caspase-like (C-L) | No inhibition | [3][4] |

Table 1: Inhibitory potency (IC50) of this compound against human constitutive and immunoproteasome subunits.

Cellular Effects and Signaling Pathways

The cell-permeable nature of this compound allows it to effectively inhibit proteasome activity within live cells.[1][6] This inhibition disrupts cellular protein degradation, leading to several downstream consequences. A primary effect is the accumulation of poly-ubiquitinated proteins, which are the natural substrates of the proteasome.[1][7]

Furthermore, the inhibition of proteasome activity leads to the stabilization and accumulation of key regulatory proteins, such as the tumor suppressor protein p53.[7] The buildup of p53 can trigger programmed cell death, or apoptosis.[7] Studies on the syrbactin class of inhibitors have also shown that proteasome inhibition can induce autophagy, a cellular self-degradation process, and activate survival pathways like Akt/PKB, representing a complex cellular response to proteasomic stress.[7] These combined effects contribute to the potent cytotoxic activity of this compound against various cancer cell lines, including breast cancer and melanoma.[1][5][6]

Figure 2: Downstream effects of this compound-mediated proteasome inhibition.

Key Experimental Protocols

Characterizing a novel proteasome inhibitor like this compound involves a combination of biochemical and cell-based assays.

Protocol: Proteasome Subunit-Specific Inhibition Assay

This biochemical assay measures the ability of an inhibitor to block the activity of specific proteasome catalytic subunits using fluorogenic peptide substrates.

-

Reagents:

-

Purified 20S human proteasome (constitutive or immunoproteasome).

-

Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5.

-

Fluorogenic Substrates:

-

For β5 (ChT-L): Suc-LLVY-AMC

-

For β2 (T-L): Boc-LRR-AMC

-

For β1 (C-L): Z-LLE-AMC

-

-

This compound stock solution in DMSO.

-

96-well black microplates.

-

-

Methodology:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the purified 20S proteasome to each well containing either the inhibitor dilution or vehicle control (DMSO).

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the specific fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC). The rate of AMC release is proportional to proteasome activity.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

-

Protocol: Competitive Activity-Based Probe Profiling

This method is used to identify and characterize proteasome inhibitors from complex mixtures, such as natural product extracts. It relies on the competition between the inhibitor and a chemical probe that covalently binds to the active sites of the proteasome.

-

Reagents:

-

Crude metabolite extract or purified compound (e.g., this compound).

-

Purified 20S proteasome (e.g., from mouse).

-

A fluorescently-tagged, irreversible proteasome probe (e.g., Syringolin-based probe, SylP).

-

SDS-PAGE reagents.

-

-

Methodology:

-

Pre-incubation: Incubate the purified proteasome with the test sample (e.g., this compound or extract fraction) for a set time to allow for binding to the active sites.

-

Probe Labeling: Add the fluorescent probe (e.g., 1 µM SylP) to the mixture and incubate further. The probe will label any proteasome active sites that are not already blocked by the inhibitor.

-

SDS-PAGE Analysis: Quench the reaction and separate the proteins by SDS-PAGE.

-

Visualization: Visualize the gel using a fluorescence scanner. A decrease in the fluorescent signal of the proteasome subunits compared to a no-inhibitor control indicates that the test compound successfully competed with the probe for binding, thus identifying it as a proteasome inhibitor.

-

Activity-Guided Fractionation: For crude extracts, this process is coupled with HPLC fractionation. Each fraction is tested, and active fractions are further purified and re-tested until the pure inhibitor is isolated.[1]

-

Figure 3: Workflow for activity-guided identification of proteasome inhibitors.

Conclusion

This compound is a potent, cell-permeable, and irreversible inhibitor of the 20S proteasome. Its unique mechanism, involving covalent modification of the β2 and β5 subunits in both the constitutive and immunoproteasome, distinguishes it from many other inhibitors. The single-digit nanomolar potency and demonstrated cytotoxic effects against cancer cell lines highlight its potential as a lead compound for the development of novel anticancer therapeutics.[1][6] The detailed experimental protocols provided herein offer a framework for researchers to further investigate this compound and other novel proteasome inhibitors in the fields of chemical biology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Syrbactin Structural Analog TIR-199 Blocks Proteasome Activity and Induces Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00111B [pubs.rsc.org]

- 6. Item - Competitive Metabolite Profiling of Natural Products Reveals Subunit Specific Inhibitors of the 20S Proteasome - American Chemical Society - Figshare [acs.figshare.com]

- 7. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Glidobactins: A Technical Guide to the Structural Nuances of Glidobactin A, B, and C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the structural differences between Glidobactin A, B, and C, a family of potent antitumor antibiotics. This document outlines the core structural features, presents comparative quantitative data, details the experimental methodologies for their characterization, and provides a visual representation of their structural relationships.

Core Structural Framework

Glidobactin A, B, and C are classified as lipopeptide antibiotics. They are distinguished by a common cyclized tripeptide nucleus. This core structure is composed of L-threonine, 4(S)-amino-2(E)-pentenoic acid, and the non-proteinogenic amino acid erythro-4-hydroxy-L-lysine.[1][2] The significant structural diversity among these three compounds arises from variations in the unsaturated fatty acid moiety that is acylated to the peptide core.[1]

Quantitative Structural Data

The key quantitative differences between Glidobactin A, B, and C are summarized in the table below, highlighting the impact of the varying fatty acid side chains on their molecular properties.

| Feature | Glidobactin A | Glidobactin B | Glidobactin C |

| Molecular Formula | C₂₇H₄₄N₄O₆[3][4] | C₂₉H₄₆N₄O₆[4] | C₂₉H₄₈N₄O₆[4][5] |

| Molecular Weight | 520.7 g/mol [5] | 546.7 g/mol [6] | 548.7 g/mol [7] |

| Fatty Acid Side Chain | (2E,4E)-dodecadienoic acid[8][9] | (2E,4E,8E)-tetradeca-2,4,8-trienoyl[6] | (2E,4E)-tetradeca-2,4-dienamide[5] |

Structural Elucidation Methodologies

The structural determination of Glidobactin A, B, and C relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isolation and Purification Protocol

-

Fermentation: The Glidobactin-producing microorganism, such as Burkholderia sp. or Photorhabdus laumondii, is cultured in a suitable broth medium under optimized conditions to promote the biosynthesis of the target compounds.[9][10]

-

Extraction: The culture broth is harvested, and the supernatant is separated from the microbial cells. The Glidobactins are then extracted from the supernatant using a solvent-solvent extraction method, typically with an organic solvent like ethyl acetate.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This often involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual Glidobactin A, B, and C congeners.[4]

NMR Spectroscopy for Structural Analysis

One-dimensional (1D) and two-dimensional (2D) NMR experiments are pivotal for elucidating the precise chemical structure of the Glidobactins.

-

Sample Preparation: A purified sample of each Glidobactin is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for NMR analysis.

-

1D NMR (¹H and ¹³C):

-

¹H NMR provides information on the number and types of protons, their chemical environment, and their coupling patterns, which helps to identify the amino acid residues and the fatty acid chain.

-

¹³C NMR reveals the number and types of carbon atoms present in the molecule.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, aiding in the assignment of protons within each amino acid and the fatty acid chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, facilitating the assignment of the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different structural fragments, including linking the fatty acid chain to the peptide core.

-

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the exact molecular weight and to gain insights into the structure through fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) coupled with a high-resolution mass analyzer (e.g., TOF - Time of Flight or Orbitrap) is used to determine the accurate mass of the parent ion, which allows for the unambiguous determination of the molecular formula.[4]

-

Tandem Mass Spectrometry (MS/MS): The parent ions of each Glidobactin are selected and fragmented. The resulting fragmentation pattern provides valuable information about the sequence of amino acids in the peptide core and the structure of the fatty acid side chain.[4] This technique is instrumental in confirming the differences in the acyl chains of Glidobactin A, B, and C.

Visualization of Structural Differences

The following diagram illustrates the core structure of the Glidobactins and highlights the distinct fatty acid side chains of Glidobactin A, B, and C.

Caption: Structural relationship of Glidobactins.

References

- 1. N-Acylation During Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic formation of glidobactamine: a peptide nucleus of glidobactins A, B and C, new lipopeptide antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BGC0000997 [mibig.secondarymetabolites.org]

- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glidobactin A | C27H44N4O6 | CID 6439229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Glidobactin B (EVT-1172038) | 108351-51-5 [evitachem.com]

- 7. This compound | C29H48N4O6 | CID 6439167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-acylation during glidobactin biosynthesis by the tridomain nonribosomal peptide synthetase module GlbF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Glidobactin C as a Chemical Probe for Live-Cell Proteasome Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin C (GC) is a potent, naturally derived proteasome inhibitor that serves as an invaluable chemical probe for studying the ubiquitin-proteasome system (UPS) in living cells. As a member of the syrbactin class of natural products, GC covalently and irreversibly binds to the active site N-terminal threonine residues of the catalytic β-subunits within the 20S proteasome.[1] Its high potency and cell permeability make it an excellent tool for investigating the physiological roles of the proteasome and for assessing the efficacy of novel proteasome-targeting therapeutics.

These application notes provide detailed protocols for utilizing this compound in live-cell assays to measure proteasome activity, assess cytotoxicity, and analyze downstream signaling events.

Mechanism of Action

This compound inhibits the proteasome through a covalent modification of the active site. The α,β-unsaturated carbonyl moiety within the 12-membered macrolactam ring of this compound acts as a Michael acceptor. This functional group is susceptible to nucleophilic attack by the γ-hydroxyl group of the N-terminal threonine residues of the proteasome's catalytic β-subunits, leading to the formation of a stable ether bond and irreversible inhibition of proteolytic activity.[1]

Data Presentation: Inhibitory and Cytotoxic Activity

The inhibitory potency of this compound and its analogs against various proteasome subunits and its cytotoxic effects on cancer cell lines are summarized below.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |

| This compound | Constitutive Proteasome (ChT-L) | 2.9 ± 2.2 | BT-549 (Breast) | Not explicitly quantified, but shown to inhibit proliferation |

| Constitutive Proteasome (T-L) | 2.4 ± 2.8 | |||

| Immunoproteasome (ChT-L) | 7.1 ± 5.3 | |||

| Immunoproteasome (T-L) | 2.5 ± 2.0 | |||

| Glidobactin A | Chymotrypsin-like (ChT-L) | 15 | SK-N-SH (Neuroblastoma) | Not explicitly quantified |

| MM1.S (Multiple Myeloma) | 0.004 | |||

| MM1.RL (Multiple Myeloma) | 0.005 |

Data compiled from multiple sources. Note that IC50 values can vary depending on the assay conditions.

Experimental Protocols

Live-Cell Proteasome Activity Assay

This protocol utilizes a cell-permeable fluorescent substrate to measure the chymotrypsin-like activity of the proteasome in live cells treated with this compound.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest (e.g., MCF-7, BT-549)

-

Complete cell culture medium

-

96-well black, clear-bottom tissue culture plates

-

Proteasome substrate (e.g., Suc-LLVY-AMC or a cell-permeable fluorescent probe like Me4BodipyFL-Ahx3Leu3VS)[2]

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM.

-

Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., MG132 at 10 µM).

-

Incubate the plate for a predetermined time (e.g., 1, 4, or 6 hours) at 37°C and 5% CO₂.

-

Substrate Addition: Prepare the fluorescent proteasome substrate according to the manufacturer's instructions. Add the substrate to each well to the final recommended concentration.

-

Signal Measurement: Immediately begin measuring the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 350/440 nm for AMC-based substrates).[3][4] Take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound. Normalize the rates to the vehicle control to determine the percent inhibition of proteasome activity.

Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on cultured cells.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

96-well clear tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Absorbance plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well clear plate at an appropriate density for a 48-72 hour incubation period. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.001 µM to 100 µM.

-

Replace the existing medium with the medium containing this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][6]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot for Ubiquitinated Proteins and Signaling Molecules

This protocol is for detecting the accumulation of ubiquitinated proteins and analyzing changes in key signaling proteins (p53, phospho-Akt, LC3) following treatment with this compound.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest

-

6-well tissue culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Ubiquitin, anti-p53, anti-phospho-Akt (Ser473), anti-Akt, anti-LC3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound (e.g., 1-10 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection: Visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to the loading control. An accumulation of high molecular weight smears with the anti-ubiquitin antibody indicates proteasome inhibition. For LC3, an increase in the lipidated form (LC3-II) suggests autophagy induction.[8]

Signaling Pathways Affected by this compound

Inhibition of the proteasome by this compound leads to the accumulation of proteins that are normally targeted for degradation. This disruption of protein homeostasis triggers several downstream signaling pathways, including the p53 tumor suppressor pathway, the PI3K/Akt survival pathway, and autophagy.

p53 Stabilization and Autophagy Induction: The tumor suppressor protein p53 is a key substrate of the UPS. Proteasome inhibition by this compound prevents p53 degradation, leading to its accumulation.[9] Elevated nuclear p53 can then act as a transcription factor, upregulating genes involved in autophagy, such as DRAM (damage-regulated autophagy modulator).[10] This can initiate the formation of autophagosomes as a cellular stress response.

Akt Activation: The activation of the Akt signaling pathway in response to proteasome inhibitors can be a pro-survival mechanism in some cancer cells.[9] While the exact mechanism can be complex and cell-type dependent, it may be a compensatory response to the cellular stress induced by proteasome inhibition.

Conclusion

This compound is a powerful chemical probe for elucidating the complex roles of the proteasome in live cells. The protocols provided here offer a framework for researchers to investigate its effects on proteasome activity, cell viability, and key signaling pathways. These studies can contribute to a deeper understanding of the UPS and the development of novel therapeutic strategies targeting this critical cellular machinery.

References

- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ubiqbio.com [ubiqbio.com]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. abcam.com [abcam.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. broadpharm.com [broadpharm.com]

- 8. p53-dependent regulation of autophagy protein LC3 supports cancer cell survival under prolonged starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

Application Notes and Protocols: Glidobactin C in Ubiquitin-Proteasome System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of proteins, playing a pivotal role in maintaining protein homeostasis and regulating a myriad of cellular processes. Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention. Glidobactin C, a natural product belonging to the syrbactin class of irreversible proteasome inhibitors, has emerged as a potent tool for studying the UPS.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in UPS research.

This compound exhibits a unique mechanism of action, co-inhibiting the β2 and β5 subunits of both the constitutive proteasome and the immunoproteasome with high potency.[1][2][3] This dual inhibition profile makes it a valuable molecular probe for dissecting the roles of these specific catalytic subunits in various biological contexts. Its cell-permeable nature further enhances its utility for in-cell and in-vivo studies.[1][2][3]

Mechanism of Action

This compound, like other syrbactins, possesses a 12-membered macrolactam ring containing an α,β-unsaturated carbonyl group. This reactive moiety covalently and irreversibly binds to the N-terminal threonine residue of the active sites of the β2 and β5 proteasome subunits. This covalent modification effectively blocks the chymotrypsin-like (β5) and trypsin-like (β2) proteolytic activities of the proteasome.

Mechanism of this compound action on the 20S proteasome.

Quantitative Data

The inhibitory potency of this compound has been quantified against various proteasome subunits and in different cell lines. The following table summarizes key IC50 values.

| Target | Species | Assay Type | IC50 (nM) | Reference |

| Constitutive Proteasome | ||||

| β2 subunit | Human | Enzyme Assay | single-digit nM | [1][2][3] |

| β5 subunit | Human | Enzyme Assay | single-digit nM | [1][2][3] |

| β2 subunit | Mouse | Enzyme Assay | single-digit nM | [1][2][3] |

| β5 subunit | Mouse | Enzyme Assay | single-digit nM | [1][2][3] |

| Immunoproteasome | ||||

| β2i subunit | Human | Enzyme Assay | single-digit nM | [1][2][3] |

| β5i subunit | Human | Enzyme Assay | single-digit nM | [1][2][3] |

| β2i subunit | Mouse | Enzyme Assay | single-digit nM | [1][2][3] |

| β5i subunit | Mouse | Enzyme Assay | single-digit nM | [1][2][3] |

| Cell Lines | ||||

| Human Breast Cancer | Human | Cell Proliferation | Potent activity | [1][2] |

| Fibrosarcoma | Human | Ubiquitin Conjugate Accumulation | Effective | [4] |

Experimental Protocols

In Vitro Proteasome Activity Assay using a Fluorogenic Substrate

This protocol describes the measurement of proteasome activity in the presence of this compound using a fluorogenic peptide substrate specific for the chymotrypsin-like (β5) or trypsin-like (β2) activity.

Materials:

-

Purified 20S proteasome (human or mouse)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

-

Fluorogenic substrate:

-

For β5 (Chymotrypsin-like): Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

-

For β2 (Trypsin-like): Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)

-

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.

-

Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Prepare a 10X stock solution of the fluorogenic substrate in Assay Buffer.

-

Initiate the reaction by adding 10 µL of the 10X substrate solution to each well (final concentration of Suc-LLVY-AMC: 50 µM; Z-LLE-AMC: 100 µM).

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Workflow for in vitro proteasome activity assay.

Cellular Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

Human cancer cell line (e.g., breast cancer, fibrosarcoma)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).

-

Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Detection of Ubiquitinated Protein Accumulation by Western Blot

This protocol is used to visualize the accumulation of polyubiquitinated proteins in cells following treatment with this compound.

Materials:

-

Cultured cells

-

This compound

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-Ubiquitin (e.g., P4D1 or FK2 clone)

-

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE on a 4-15% gradient gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Workflow for detecting ubiquitinated protein accumulation.

Conclusion

This compound is a powerful and specific inhibitor of the proteasome, making it an invaluable tool for researchers studying the ubiquitin-proteasome system. Its unique co-inhibition of the β2 and β5 subunits provides a means to investigate the specific functions of these catalytic activities in cellular health and disease. The protocols outlined in this document provide a starting point for utilizing this compound to explore the intricacies of the UPS and to aid in the development of novel therapeutics targeting this essential cellular pathway.

References

- 1. Competitive Metabolite Profiling of Natural Products Reveals Subunit Specific Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive Metabolite Profiling of Natural Products Reveals Subunit Specific Inhibitors of the 20S Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Glidobactin C In Vitro Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin C is a member of the glidobactin family of natural products, which are potent proteasome inhibitors.[1] These compounds are recognized as promising candidates for anticancer drug development due to their strong cytotoxic effects on various human cancer cells.[2] The primary mechanism of action for glidobactins involves the irreversible inhibition of the proteasome, a key cellular machinery responsible for protein degradation.[2] Specifically, they target the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) subunits of the 20S proteasome.[2] This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn can trigger programmed cell death, or apoptosis. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound and presents available data on the activity of the closely related Glidobactin A.

Data Presentation

Due to the limited availability of specific in vitro cytotoxicity data for this compound in publicly accessible literature, the following table summarizes the reported IC50 values for the structurally similar compound, Glidobactin A, against a human cancer cell line. This data is provided as a reference to indicate the potent nanomolar activity characteristic of this compound class.

| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |

| Glidobactin A | Human Pancreatic Cancer Cells | Not Specified | 0.007 | [2] |

Experimental Protocols

The following are detailed protocols for determining the in vitro cytotoxicity of this compound using common and well-established assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Materials:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Human cancer cell line of choice (e.g., P388, L1210, or others)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a wide range of concentrations in a preliminary experiment to determine the approximate IC50 value.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

CellTox™ Green Cytotoxicity Assay

This assay utilizes a fluorescent dye that is excluded from viable cells but binds to the DNA of dead cells, providing a direct measure of cytotoxicity.

Materials:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Human cancer cell line of choice

-

Complete cell culture medium

-

CellTox™ Green Reagent

-

96-well or 384-well opaque-walled plates

-

Fluorescence microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add the desired volume of the compound dilutions to the wells. Include vehicle and no-cell controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

Assay Reagent Addition:

-

Equilibrate the plate and the CellTox™ Green Reagent to room temperature.

-

Add 15 µL of CellTox™ Green Reagent to each well.

-

-

Incubation and Measurement:

-

Shake the plate for 2 minutes on an orbital shaker at room temperature.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the fluorescence with a microplate reader using an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the no-cell control from all other wells.

-

Plot the fluorescence intensity against the concentration of this compound to determine the cytotoxic effect.

-

Visualizations

Experimental Workflow

Caption: Workflow of the MTT assay for determining this compound cytotoxicity.

Signaling Pathway

Caption: Apoptosis induction pathway via proteasome inhibition by this compound.

Conclusion

This compound, as a potent proteasome inhibitor, demonstrates significant potential as an anticancer agent. The protocols outlined in this document for MTT and CellTox™ Green assays provide robust and reliable methods for quantifying its cytotoxic effects in vitro. While specific cytotoxicity data for this compound is limited, the data for the closely related Glidobactin A suggests that this class of compounds is highly active in the nanomolar range. The provided diagrams illustrate the practical workflow for assessing cytotoxicity and the underlying molecular mechanism of action, offering a comprehensive resource for researchers in the field of drug discovery and development. Further studies are warranted to establish a detailed profile of this compound's activity across a broad panel of human cancer cell lines.

References

- 1. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Glidobactin C in P388 Leukemia Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin C, a novel cyclic tripeptide antibiotic, has demonstrated notable antitumor properties. Isolated from the gliding bacterium Polyangium brachysporum, it belongs to a class of compounds known as proteasome inhibitors. These agents play a crucial role in cancer therapy by disrupting the cellular machinery responsible for protein degradation, leading to apoptosis in malignant cells. This document provides an overview of the application of this compound in in vivo antitumor studies using P388 leukemia mouse models, including available data, experimental considerations, and the underlying mechanism of action.

Data Presentation

Table 1: In Vivo Antitumor Activity of this compound against P388 Leukemia

| Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Schedule | Median Survival Time (Days) | % Increase in Lifespan (% ILS) |

| Control (Vehicle) | - | - | - | - | |

| This compound | |||||

| This compound | |||||

| This compound | |||||

| Positive Control |

Experimental Protocols

Detailed protocols for the in vivo administration of this compound in P388 leukemia mouse models are not explicitly detailed in available literature. However, a general methodology can be constructed based on standard practices for such studies.

1. P388 Leukemia Mouse Model Establishment

-

Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Model: Female CDF1 or BDF1 mice are commonly used for the P388 leukemia model.

-

Inoculation: A suspension of P388 cells (typically 1 x 10^6 cells) in a suitable buffer (e.g., phosphate-buffered saline) is injected intraperitoneally (i.p.) into the mice.

2. This compound Administration

-

Drug Preparation: this compound should be dissolved in a sterile, biocompatible vehicle suitable for the chosen administration route. The concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Administration Route: The route of administration (e.g., intraperitoneal, intravenous) should be determined based on the compound's properties and the experimental design.

-

Dosage and Schedule: A dose-escalation study is recommended to determine the optimal therapeutic dose and to assess toxicity. Treatment typically begins 24 hours after tumor cell inoculation and may continue for a specified number of days.

3. Monitoring and Endpoints

-

Observation: Mice should be monitored daily for clinical signs of toxicity and tumor progression (e.g., weight loss, ascites formation, changes in behavior).

-

Survival: The primary endpoint is typically the lifespan of the treated mice compared to the control group. The date of death for each mouse is recorded.

-

Data Analysis: The antitumor effect is often expressed as the percentage increase in lifespan (% ILS), calculated as: [% ILS = (T-C)/C x 100], where T is the median survival time of the treated group and C is the median survival time of the control group.

Mechanism of Action: Proteasome Inhibition

This compound exerts its antitumor effects through the inhibition of the proteasome, a multi-protein complex responsible for the degradation of ubiquitinated proteins. This inhibition disrupts several cellular processes critical for cancer cell survival and proliferation.

Signaling Pathway

A key pathway affected by proteasome inhibition is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many cancers, NF-κB is constitutively active, promoting the transcription of genes involved in cell survival, proliferation, and inflammation.

-

Normal State: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.

-

Activation: Upon receiving a signal, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.

-

Nuclear Translocation: The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes.

-

This compound Action: By inhibiting the proteasome, this compound prevents the degradation of IκB. This leads to the accumulation of IκB in the cytoplasm, which continues to sequester NF-κB, thereby blocking its pro-survival signaling.

Visualizations

Caption: Experimental workflow for in vivo studies.

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Heterologous Expression of the Glidobactin C Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the Glidobactin C biosynthetic gene cluster (BGC). Glidobactins are a family of potent proteasome inhibitors with significant potential as anticancer agents. Heterologous expression of the BGC in a genetically tractable host allows for a more controlled and potentially higher-yield production of these valuable compounds, overcoming the limitations of native producers.

Introduction to this compound Biosynthesis

This compound is a natural product synthesized by a multi-enzyme complex encoded by the glb biosynthetic gene cluster. This cluster has been identified in bacteria such as Burkholderia species. The biosynthesis of the glidobactin core structure is carried out by a mixed Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. The key components of the Glidobactin BGC from Burkholderia include several genes whose putative functions have been identified. A homologous, albeit smaller, gene cluster is also found in Photorhabdus laumondii.

The core structure of glidobactins consists of a 12-membered macrolactam ring. The chemical diversity among different glidobactins arises from variations in the fatty acid side chain attached to the core structure.

Data Presentation

While precise quantitative data for the heterologous production of this compound is not extensively reported in the literature, studies on the closely related Glidobactin A have demonstrated the feasibility of enhancing production through genetic engineering. One study reported a tenfold increase in Glidobactin A yield by exchanging the native promoter in the BGC with a stronger, inducible promoter in a heterologous E. coli host[1]. Another study on a range of glidobactin-like natural products (GLNPs) in a promoter-swapped Photorhabdus laumondii strain provided a relative quantification of the produced compounds, with Glidobactin A production being the benchmark[2].

| Compound | Producer Strain Engineering | Heterologous Host | Reported Yield |

| Glidobactin A | Promoter Exchange | Escherichia coli | Tenfold increase (absolute yield not specified)[1] |

| Glidobactin-like Natural Products | Promoter Exchange with PBAD | Photorhabdus laumondii (native host engineering) | Relative production levels reported, with Glidobactin A as 100%[2] |

| Glidobactin A | Heterologous expression of Photorhabdus BGC | Pseudomonas putida | Successful production confirmed, but yield not quantified[3] |

Signaling Pathways and Biosynthetic Logic

The biosynthesis of this compound follows a defined enzymatic assembly line. The diagram below illustrates the proposed biosynthetic pathway leading to the formation of the glidobactin core structure.

References

- 1. Heterologous production of glidobactins/luminmycins in Escherichia coli Nissle containing the glidobactin biosynthetic gene cluster from Burkholderia DSM7029 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

Application Notes & Protocols: Design and Synthesis of Novel Glidobactin C Derivatives for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel Glidobactin C derivatives as potent proteasome inhibitors for cancer research. This compound, a member of the syrbactin family of natural products, demonstrates significant cytotoxic activity against various cancer cell lines by targeting the 20S proteasome.[1] This document outlines the rationale for derivatization, key structure-activity relationships (SAR), and detailed protocols for synthesis and biological evaluation.

Introduction and Rationale

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cell cycle regulation, apoptosis, and signal transduction.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Proteasome inhibitors can disrupt cancer cell homeostasis, leading to cell cycle arrest and apoptosis.[2]

Glidobactins are natural product proteasome inhibitors produced by the bacterium Polyangium brachysporum.[1] this compound, in particular, exhibits potent inhibitory activity against both the constitutive and immunoproteasome at nanomolar concentrations.[1] The core structure of this compound features a 12-membered macrocyclic tripeptide with an α,β-unsaturated carbonyl moiety, which is crucial for its mechanism of action. This reactive group engages in a Michael-type 1,4-addition with the N-terminal threonine residue of the proteasome's active sites, leading to irreversible inhibition.[2][3]

The design of novel this compound derivatives is aimed at improving upon the natural product's pharmacological properties, such as:

-

Enhanced potency and selectivity for cancer-specific proteasome subunits.

-

Improved cell permeability and bioavailability.

-

Reduced off-target effects and toxicity.

-

Overcoming mechanisms of drug resistance.

Key modifications focus on the lipophilic fatty acid side chain, as its length and degree of unsaturation are known to be critical for bioactivity.[3][4]

Design and Synthesis Workflow

The development of novel this compound derivatives follows a structured workflow from initial design to in vivo evaluation. This process is iterative, with data from biological testing informing the design of next-generation compounds.

Caption: Workflow for Novel this compound Derivative Development.

Data Presentation: Biological Activity of Glidobactin Analogs

The following table summarizes the inhibitory activities of this compound and related natural analogs against the chymotrypsin-like (ChT-L) and trypsin-like (T-L) activities of the human and yeast proteasome. This data highlights the potent nature of these compounds and provides a benchmark for novel derivatives.

| Compound | Proteasome Source | Target Site | IC50 (nM) | Reference |

| This compound | Human Constitutive | ChT-L | 2.9 ± 2.2 | [1] |

| Human Constitutive | T-L | 2.4 ± 2.8 | [1] | |

| Human Immunoproteasome | ChT-L | 7.1 ± 5.3 | [1] | |

| Human Immunoproteasome | T-L | 2.5 ± 2.0 | [1] | |

| Glidobactin A | Yeast | ChT-L | 19 | [3] |

| Cepafungin I | Yeast | ChT-L | 4 | [1][3] |

| Yeast | T-L | 24 | [1] | |

| Analog 3 | Yeast | ChT-L | 27 | [3] |

| Analog 4 | Yeast | ChT-L | 73 | [3] |

| Analog 5 | Yeast | ChT-L | 107 | [3] |

Note: Analogs 3, 4, and 5 are glidobactin-like natural products with varying aliphatic tails, demonstrating the importance of this moiety for potency.[3]

Signaling Pathways

Inhibition of the proteasome by this compound derivatives leads to the accumulation of regulatory proteins, triggering downstream signaling cascades that culminate in cancer cell death. Key affected pathways include the NF-κB and p53 signaling pathways, leading to cell cycle arrest and apoptosis.

Caption: Proteasome Inhibition Signaling Pathways in Cancer Cells.

Experimental Protocols

Disclaimer: This is a representative protocol based on established principles of solid-phase peptide synthesis (SPPS) and macrolactamization. Specific reaction conditions, protecting groups, and purification methods must be optimized for each target derivative.

Objective: To synthesize a novel this compound derivative with a modified fatty acid side chain.

Key Steps:

-

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:

-

The linear peptide backbone (Threonine - 4-amino-2-pentenoic acid - 4-hydroxy-lysine) is assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin).

-

Fmoc-protected amino acids are sequentially coupled using standard coupling reagents like HATU or HBTU in the presence of a base such as DIPEA.

-

The N-terminal Fmoc group is removed with piperidine in DMF between each coupling step.

-

-

Acylation with a Novel Fatty Acid:

-

Following the assembly of the tripeptide, the N-terminal threonine is acylated with the desired novel unsaturated fatty acid (e.g., a custom-synthesized dodecadienoic acid analog). This is typically performed while the peptide is still attached to the resin.

-

-

Cleavage from the Resin:

-

The fully assembled, side-chain protected linear peptide is cleaved from the resin using a mild acidic cocktail (e.g., trifluoroacetic acid in dichloromethane).

-

-

Macrolactamization (Ring Closure):

-

The linear peptide is cyclized in solution under high dilution to favor intramolecular reaction.

-

A peptide coupling reagent (e.g., DPPA, HATU) is used to form the amide bond between the C-terminal carboxyl group and the ε-amino group of the hydroxy-lysine residue. This is a critical and often low-yielding step.

-

-

Deprotection and Purification:

-

All remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).

-

The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The final product's identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Objective: To determine the IC50 value of a novel this compound derivative against the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified 20S human proteasome

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Novel this compound derivative (test compound)

-

Known proteasome inhibitor (positive control, e.g., Bortezomib)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 350/440 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

-

Assay Setup: To each well of the 96-well plate, add 50 µL of Assay Buffer.

-